molecular formula C14H11Cl2NO2 B346143 4-[(3,4-Dichlorobenzyl)oxy]benzamide CAS No. 1273152-47-8

4-[(3,4-Dichlorobenzyl)oxy]benzamide

Cat. No.: B346143
CAS No.: 1273152-47-8
M. Wt: 296.1g/mol
InChI Key: DEHPTWNECIZCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,4-Dichlorobenzyl)oxy]benzamide is a synthetic benzamide derivative designed for advanced antimicrobial and chemical biology research. Compounds featuring the benzyloxy-benzamide scaffold and 3,4-dichlorobenzyl moiety, as seen in this product, are frequently investigated for their potential to disrupt critical biological processes in microorganisms . Structural analogs, particularly those with halogenated benzyl groups, have demonstrated significant research value as inhibitors of bacterial cell division machinery, such as the essential tubulin homolog FtsZ, a promising target for combating drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The dichlorobenzyl group is a privileged structure in medicinal chemistry, often contributing to enhanced binding affinity and biological activity through hydrophobic interactions and electron effects . This makes this compound a compelling candidate for researchers building structure-activity relationship (SAR) models to develop novel antimicrobial agents . Furthermore, the benzamide core is a versatile pharmacophore present in compounds with a wide range of bioactivities, suggesting potential utility in other research areas, including enzyme inhibition and cell signaling studies . This compound serves as a key intermediate for chemical synthesis and a valuable probe for exploring new mechanisms of action in biological systems.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7H,8H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHPTWNECIZCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Benzylation of Methyl 4-Hydroxybenzoate

Methyl 4-hydroxybenzoate is reacted with 3,4-dichlorobenzyl chloride under conditions similar to Section 1.1, producing methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate. Ultrasound-assisted synthesis, as demonstrated in azetidinone derivatives, enhances reaction efficiency:

  • Ultrasound frequency : 40 kHz

  • Time reduction : From 12 hours (conventional) to 4 hours

Step 2: Amidation of the Ester Intermediate

The ester intermediate is treated with aqueous ammonia (NH₃) or ammonium hydroxide under reflux in methanol. This step converts the ester to the primary amide:

  • Conditions : 6M NH₃ in MeOH, 60°C, 8 hours

  • Yield : 75–85%

Table 2: Two-Step Synthesis Performance

StepStarting MaterialProductYield
1Methyl 4-hydroxybenzoateMethyl 4-[(3,4-DCB)oxy]benzoate90%
2Methyl 4-[(3,4-DCB)oxy]benzoate4-[(3,4-DCB)oxy]benzamide85%

Mitsunobu Reaction for Ether Formation

For substrates sensitive to basic conditions, the Mitsunobu reaction offers a mild alternative. This method employs 3,4-dichlorobenzyl alcohol and 4-hydroxybenzamide in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Yield : 45–55%

While this approach avoids harsh bases, the requirement for stoichiometric DEAD and PPh₃ increases costs, limiting its industrial applicability.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.85–7.45 (m, 6H, aryl-H), 5.12 (s, 2H, OCH₂).

  • MS (ESI+) : m/z 297.0 [M+H]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >95%. Gas chromatography (GC) is less suitable due to the compound’s high boiling point.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

DMF and K₂CO₃ can be recycled via distillation and filtration, respectively, reducing waste.

Emerging Methodologies

Ultrasound-Assisted Synthesis

Adapting protocols from azetidinone synthesis, ultrasonic irradiation reduces reaction times by 50% and improves yields by 10–15% (Table 3).

Table 3: Conventional vs. Ultrasound-Assisted Synthesis

ParameterConventionalUltrasound
Time12 hours4 hours
Yield70%85%
Energy consumptionHighModerate

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorobenzyl)oxy]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including oxidation and reduction processes.
  • Intermediate for Pharmaceuticals: It is utilized in the production of specialty chemicals and as an intermediate in synthesizing pharmaceuticals.

Biology

  • Antimicrobial Properties: Research indicates that 4-[(3,4-dichlorobenzyl)oxy]benzamide exhibits antimicrobial activity against various pathogens. Studies have shown its potential effectiveness against bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity: The compound has been investigated for its potential anticancer properties. It may inhibit specific enzymes involved in cell proliferation, suggesting a mechanism that could be leveraged in cancer therapy.

Medicine

  • Drug Development: Due to its biological activities, this compound is being explored for therapeutic applications. It has been identified as a promising candidate for developing drugs targeting specific diseases, particularly those involving microbial infections and cancer.

Case Studies

  • Antiparasitic Activity:
    A study highlighted the effectiveness of benzamide derivatives against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Compounds similar to this compound demonstrated potent antiparasitic properties with low toxicity to mammalian cells .
  • Opioid Receptor Interaction:
    Research on related benzamide compounds revealed significant interactions with opioid receptors, indicating potential applications in pain management therapies . The selectivity of these compounds for delta opioid receptors suggests that modifications to the benzamide structure could yield new analgesics.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorobenzyl)oxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can lead to changes in cellular processes and pathways, ultimately affecting biological functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-[(3,4-Dichlorobenzyl)oxy]benzamide with structurally related benzamide derivatives and heterocyclic analogs:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight Key Properties/Applications Spectral Data (IR/NMR)
This compound (Target) C₁₄H₁₀Cl₂NO₂ 3,4-Dichlorobenzyloxy 298.14 Potential bioactivity (inferred) IR: ~1700 cm⁻¹ (amide C=O)
4-Methoxybenzamide C₈H₉NO₂ 4-Methoxy 151.17 High aqueous solubility IR: ~1660 cm⁻¹ (amide C=O)
4-Chloro-N-(3,4-dimethoxyphenethyl)benzamide C₁₈H₁₉ClNO₃ 4-Cl, 3,4-dimethoxyphenethyl 332.80 Research applications in pharmacology LCMS: m/z 332 (M+H)+
4-(3,4-Dichlorobenzyl)-piperidine C₁₂H₁₅Cl₂N Piperidine core, 3,4-dichlorobenzyl 244.16 Basic properties due to amine group HRMS: m/z 244.16
4-Chloro-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide C₁₇H₁₅ClN₂O₄ Oxadiazole ring, 3,4-diethoxy 358.77 Heterocyclic stability HRMS: m/z 358.77
Key Observations:

Chlorine atoms increase molecular weight and electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions .

Core Structure Differences :

  • Replacement of the benzamide core with a piperidine ring () introduces basicity, affecting solubility in acidic environments .
  • Oxadiazole-containing analogs () exhibit heterocyclic stability, which is advantageous in medicinal chemistry for metabolic resistance .

Physicochemical Properties

  • Solubility : The dichlorobenzyloxy group reduces aqueous solubility compared to 4-Methoxybenzamide (soluble in water and alcohol) .
  • Melting Points : While data for the target compound is unavailable, 4-Methoxybenzamide melts at 164–167°C, suggesting that bulkier substituents like dichlorobenzyloxy may elevate melting points due to stronger van der Waals interactions .

Spectroscopic and Analytical Data

  • Mass Spectrometry :
    • The target compound’s molecular ion peak (M+H)+ is expected near m/z 299, analogous to dichlorobenzyl-containing compounds in (e.g., m/z 351 for compound 25) .
    • HRMS data for similar compounds (e.g., compound 25: calcd 350.0821, found 350.0805 ) underscores the precision required for structural confirmation.

Biological Activity

4-[(3,4-Dichlorobenzyl)oxy]benzamide is a compound that has garnered attention for its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials. The compound's structure, characterized by a benzamide backbone with a dichlorobenzyl ether substitution, suggests diverse interactions with biological targets.

The biological activity of this compound primarily involves interaction with specific receptors and enzymes. Its mechanism of action may include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for various enzymes implicated in disease pathways.
  • Receptor Modulation : It may interact with nuclear receptors such as the Constitutive Androstane Receptor (CAR), influencing metabolic processes and drug metabolism .

Anticancer Properties

Recent studies have identified this compound as a promising candidate in cancer therapy. It has demonstrated:

  • Cytotoxic Effects : In vitro studies indicate significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
  • Mechanisms of Action : The compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties:

  • Bacterial Inhibition : Research has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
  • Mechanism : The antimicrobial activity may be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic investigations revealed activation of the intrinsic apoptotic pathway.

Case Study 2: Antimicrobial Efficacy

In an investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, highlighting its potential as a broad-spectrum antimicrobial agent.

Data Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerBreast Cancer Cells15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.